molecular formula C9H12OS B1280294 3-Methyl-1-(thiophen-2-yl)butan-1-one CAS No. 17616-98-7

3-Methyl-1-(thiophen-2-yl)butan-1-one

Cat. No.: B1280294
CAS No.: 17616-98-7
M. Wt: 168.26 g/mol
InChI Key: HPNIWPZCGICRIJ-UHFFFAOYSA-N
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Description

3-Methyl-1-(thiophen-2-yl)butan-1-one is a useful research compound. Its molecular formula is C9H12OS and its molecular weight is 168.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Oxidative Annulation in Organic Synthesis

A study conducted by Zhang et al. (2017) utilized 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, which are structurally related to 3-Methyl-1-(thiophen-2-yl)butan-1-one, in photoinduced direct oxidative annulation. This process yielded polyheterocyclic compounds without needing transition metals or oxidants, demonstrating its utility in organic synthesis (Zhang et al., 2017).

DNA Binding and Molecular Complexes

Naskar et al. (2017) reported the synthesis of a trinuclear copper(II) complex using a ligand structurally similar to this compound. This research highlighted its potential for DNA binding and molecular complex formation (Naskar et al., 2017).

Electrochemical Polymerization and Capacitance

Mo et al. (2015) investigated the electrochemical polymerization of 2-(thiophen-2-yl)furan, a compound related to this compound. Their study showed its application in enhancing the specific capacitance of polymers, indicating its relevance in electrochemistry and materials science (Mo et al., 2015).

Antimicrobial Activity

Patel et al. (2017) synthesized derivatives of (E)-3-(thiophen-2-yl)-1-(4-methylphenyl)-prop-2-en-1-one, which is structurally analogous to this compound, and evaluated their antibacterial and antifungal activities. This indicates the potential use of such compounds in developing new antimicrobial agents (Patel et al., 2017).

Molecular Association and Solubility Enhancement

Devine et al. (2020) explored the molecular association involving a compound similar to this compound, showing how it can be used to enhance solubility in pharmaceutical applications (Devine et al., 2020).

Safety and Hazards

The compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-methyl-1-thiophen-2-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(2)6-8(10)9-4-3-5-11-9/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNIWPZCGICRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457534
Record name 3-methyl-1-(thiophen-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17616-98-7
Record name 3-methyl-1-(thiophen-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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